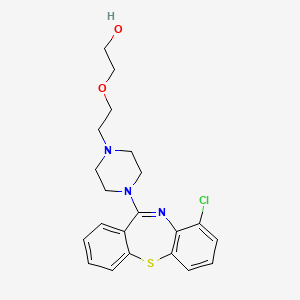
Hidrato de subgalato de bismuto
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrato de subgalato de bismuto es un polímero de coordinación con la fórmula química [Bi(C₆H₂(O)₃COOH)(H₂O)]ₙ·2nH₂O . Se ha utilizado durante más de un siglo en medicina, particularmente para el tratamiento de heridas y gastrointestinal . Este compuesto es conocido por su escasa solubilidad, resistencia al ácido y propiedades antimicrobianas . Se usa comúnmente como ingrediente activo en medicamentos de venta libre para desodorizar la flatulencia y las heces .
Aplicaciones Científicas De Investigación
El hidrato de subgalato de bismuto tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción exacto del hidrato de subgalato de bismuto no se comprende completamente. Se sabe que:
Adsorbe agua y toxinas: Adsorbe agua extra en el intestino grueso y forma una capa protectora en la mucosa intestinal.
Efectos antimicrobianos: Exhibe efectos antimicrobianos al formar complejos con las paredes celulares bacterianas e inhibiendo enzimas bacterianas como la ureasa, la catalasa y la lipasa.
Acción hemostática: Tiene propiedades hemostáticas, lo que lo hace útil en la cirugía de tejidos blandos.
Análisis Bioquímico
Biochemical Properties
Bismuth subgallate hydrate is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inactivate enzymes involved in respiration, such as F1-ATPase , and other enzymes, such as urease . Furthermore, studies have shown that bismuth compounds like bismuth subgallate hydrate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens .
Cellular Effects
Bismuth subgallate hydrate has been reported to have protective effects on the gastric mucosa . It has also been shown to be highly cytotoxic to hepatocellular carcinoma (HepG2), promoting apoptosis, blocking the cell cycle, and inhibiting cell invasion .
Molecular Mechanism
The exact mechanism(s) of action by which bismuth compounds like bismuth subgallate hydrate exert their effects remains unclear . Experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes, and interfere with a range of Zn 2+ - and Fe 3+ -regulating proteins .
Temporal Effects in Laboratory Settings
The crystal structure of bismuth subgallate hydrate was found to remain intact after stirring samples in aqueous HCl solutions at 37 °C, indicating stability under acidic conditions similar to that of gastric acid . This suggests that the compound has good stability over time in laboratory settings.
Metabolic Pathways
Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes .
Transport and Distribution
Due to its poor solubility and absorption, it is likely that the compound remains largely localized to the gastrointestinal tract following oral administration .
Subcellular Localization
Given its poor solubility and absorption, it is likely that the compound does not readily penetrate cells to reach subcellular compartments .
Métodos De Preparación
El hidrato de subgalato de bismuto se puede sintetizar mediante varios métodos:
Método de precipitación: Esto implica la precipitación de subgalato de bismuto trihidratado a partir de soluciones de nitrato de bismuto utilizando ácido gálico acuoso.
Reacción en estado sólido: Otro método implica la reacción entre oxohidroxonitrato sólido de bismuto, oxohidroxoperclorato, oxocarbonato u oxocloruro con una solución de ácido gálico.
Producción industrial: Industrialmente, el subgalato de bismuto se produce mezclando sales de ácidos orgánicos con nitrato de bismuto pentahidratado y un cosolvente, seguido de procesos de calentamiento y extracción.
Análisis De Reacciones Químicas
El hidrato de subgalato de bismuto experimenta diversas reacciones químicas:
Oxidación y reducción: Puede participar en reacciones redox, aunque los detalles específicos de estas reacciones son limitados.
Reacciones de sustitución: Los grupos fenolato en el subgalato de bismuto pueden sufrir reacciones de sustitución con otros ligandos.
Reactivos y condiciones comunes: Reactivos como el ácido gálico y el nitrato de bismuto se usan comúnmente en su síntesis.
Productos principales: El producto principal de estas reacciones es el propio this compound, con variaciones en su estado de hidratación dependiendo de las condiciones específicas de la reacción.
Comparación Con Compuestos Similares
El hidrato de subgalato de bismuto se puede comparar con otros compuestos de bismuto como:
Subsalicilato de bismuto: Utilizado para quejas gastrointestinales y enfermedad de úlcera péptica. También tiene propiedades antimicrobianas, pero difiere en su estructura química y aplicaciones específicas.
Subnitrato de bismuto: Utilizado en diversas aplicaciones medicinales, incluyendo como astringente y antiséptico.
Óxido de bismuto: Utilizado principalmente en aplicaciones industriales, como en la producción de cerámica y vidrio.
El this compound es único debido a su estructura específica de polímero de coordinación y su amplia gama de aplicaciones en medicina e industria .
Propiedades
InChI |
InChI=1S/C7H6O5.Bi.2H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;;/h1-2,8-10H,(H,11,12);;2*1H2/q;+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZNUWUKYCZNU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BiO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
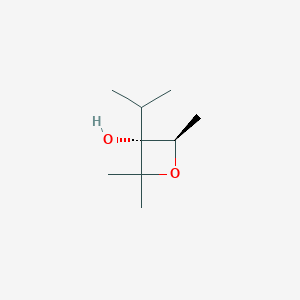
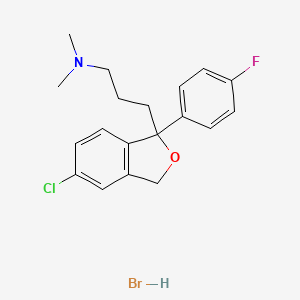
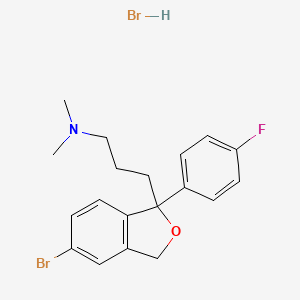

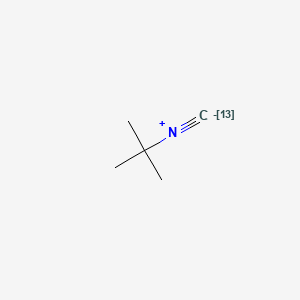


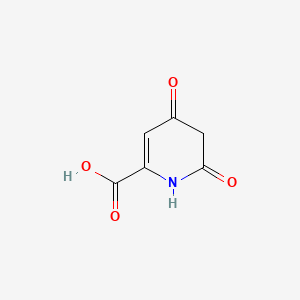

![4,5-Dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B569848.png)
